molecular formula C21H29FN2O5S B13846990 1-(8,8-Dimethyl-2,2-dioxidotetrahydro-3H-3a,6-methanobenzo[c]isothiazol-1(4H)-yl) 6-Fluoro L-DOPA

1-(8,8-Dimethyl-2,2-dioxidotetrahydro-3H-3a,6-methanobenzo[c]isothiazol-1(4H)-yl) 6-Fluoro L-DOPA

Cat. No.: B13846990
M. Wt: 440.5 g/mol
InChI Key: TUTHERVPBXKPLA-ZFTPIIAXSA-N
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Description

1-(8,8-Dimethyl-2,2-dioxidotetrahydro-3H-3a,6-methanobenzo[c]isothiazol-1(4H)-yl) 6-Fluoro L-DOPA is a complex organic compound that combines the structural elements of a benzo[c]isothiazole derivative and a fluorinated L-DOPA molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8,8-Dimethyl-2,2-dioxidotetrahydro-3H-3a,6-methanobenzo[c]isothiazol-1(4H)-yl) 6-Fluoro L-DOPA typically involves multiple steps, starting with the preparation of the benzo[c]isothiazole core. This core can be synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(8,8-Dimethyl-2,2-dioxidotetrahydro-3H-3a,6-methanobenzo[c]isothiazol-1(4H)-yl) 6-Fluoro L-DOPA can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents into the molecule .

Mechanism of Action

The mechanism of action of 1-(8,8-Dimethyl-2,2-dioxidotetrahydro-3H-3a,6-methanobenzo[c]isothiazol-1(4H)-yl) 6-Fluoro L-DOPA involves its interaction with specific molecular targets and pathways. The compound may act as a precursor to neurotransmitters, similar to L-DOPA, and influence dopaminergic pathways in the brain. Additionally, its unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(8,8-Dimethyl-2,2-dioxidotetrahydro-3H-3a,6-methanobenzo[c]isothiazol-1(4H)-yl) 6-Fluoro L-DOPA is unique due to the presence of both the benzo[c]isothiazole core and the fluorinated L-DOPA moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H29FN2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

(2S)-2-amino-1-(10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl)-3-(2-fluoro-4,5-dimethoxyphenyl)propan-1-one

InChI

InChI=1S/C21H29FN2O5S/c1-20(2)13-5-6-21(20)11-30(26,27)24(18(21)9-13)19(25)15(23)7-12-8-16(28-3)17(29-4)10-14(12)22/h8,10,13,15,18H,5-7,9,11,23H2,1-4H3/t13?,15-,18?,21?/m0/s1

InChI Key

TUTHERVPBXKPLA-ZFTPIIAXSA-N

Isomeric SMILES

CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)[C@H](CC4=CC(=C(C=C4F)OC)OC)N)C

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C(CC4=CC(=C(C=C4F)OC)OC)N)C

Origin of Product

United States

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